N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Catalog No.
S11812590
CAS No.
M.F
C13H15N3O4
M. Wt
277.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pr...

Product Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C13H15N3O4/c1-4-11(17)14-13-12(15-20-16-13)8-5-6-9(18-2)10(7-8)19-3/h5-7H,4H2,1-3H3,(H,14,16,17)

InChI Key

DUEKNRPZJBLRBB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a chemical compound characterized by its unique structure, which incorporates a 1,2,5-oxadiazole ring and a propanamide moiety. Its molecular formula is C21H23N3O5C_{21}H_{23}N_{3}O_{5}, and it has a molecular weight of approximately 397.4 g/mol. The compound's structure features a 3,4-dimethoxyphenyl group attached to the oxadiazole, contributing to its potential biological activity and applications in various fields of research.

The reactivity of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can be attributed to the functional groups present in its structure. The oxadiazole ring is known for its ability to undergo nucleophilic substitutions and cycloadditions. Additionally, the amide bond in the propanamide moiety can participate in hydrolysis reactions under acidic or basic conditions. These reactions make the compound a versatile intermediate for synthesizing more complex molecules.

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazines with appropriate carboxylic acid derivatives or by cyclization methods involving suitable precursors.
  • Amidation: The resulting oxadiazole can then be reacted with an appropriate propanoyl chloride or propanoic acid in the presence of a base (such as triethylamine) to form the amide bond.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain it in high purity.

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide has potential applications in medicinal chemistry as a lead compound for drug development due to its unique structural features. Its derivatives may be explored for their therapeutic effects against various diseases. Additionally, it could serve as a building block in organic synthesis for creating more complex chemical entities.

Interaction studies involving N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide are essential for understanding its mechanism of action and potential biological targets. Preliminary studies could involve:

  • Molecular Docking Studies: To predict interactions with various proteins or enzymes.
  • Binding Affinity Assessments: To quantify how strongly the compound binds to specific biological targets.
  • In vitro Assays: To evaluate its biological activity against cultured cells or microorganisms.

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide shares structural similarities with several other compounds that also contain oxadiazole moieties. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamideC21H23N3O5C_{21}H_{23}N_{3}O_{5}397.4 g/molContains both oxadiazole and propanamide functionalities
N-[4-(3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamideC17H18N3O3C_{17}H_{18}N_{3}O_{3}314.35 g/molLacks dimethoxy substitution
N-[4-(2-methoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamideC19H22N3O4C_{19}H_{22}N_{3}O_{4}358.39 g/molDifferent alkyl chain length
N-[4-(3-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanoic acidC20H20N3O4C_{20}H_{20}N_{3}O_{4}364.39 g/molContains a fluorine substituent

The presence of both dimethoxy groups and an amide linkage in N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide distinguishes it from other similar compounds and may enhance its biological activity and solubility characteristics compared to those lacking such modifications.

This detailed overview underscores the significance of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide in chemical research and potential therapeutic applications while highlighting areas for future investigation into its properties and interactions.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

277.10625597 g/mol

Monoisotopic Mass

277.10625597 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types